

# filgotinib male fertility safety concerns MANTA study

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## Compound Focus: Filgotinib

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## FAQ: Filgotinib and Male Fertility

**Q1: What were the specific findings of the MANTA and MANTA-RaY studies regarding filgotinib's impact on semen parameters?** The studies found no clinically relevant impact of **filgotinib** on semen parameters after 13 weeks of treatment. The quantitative results for the primary and key secondary endpoints are summarized below [1].

Parameter	Filgotinib 200 mg (n=120)	Placebo (n=120)	Difference (95% CI)
<b>Primary Endpoint: Patients with <math>\geq</math>50% decrease in sperm concentration at Week 13</b>	8/120 (6.7%)	10/120 (8.3%)	$\Delta$ -1.7% (-9.3% to 5.8%)
<b>Secondary Endpoints: Mean change from baseline to Week 13</b>			
Sperm Concentration	No clinically relevant change	No clinically relevant change	
Total Motility	No clinically relevant change	No clinically relevant change	

Parameter	Filgotinib 200 mg (n=120)	Placebo (n=120)	Difference (95% CI)
Normal Morphology	No clinically relevant change	No clinically relevant change	

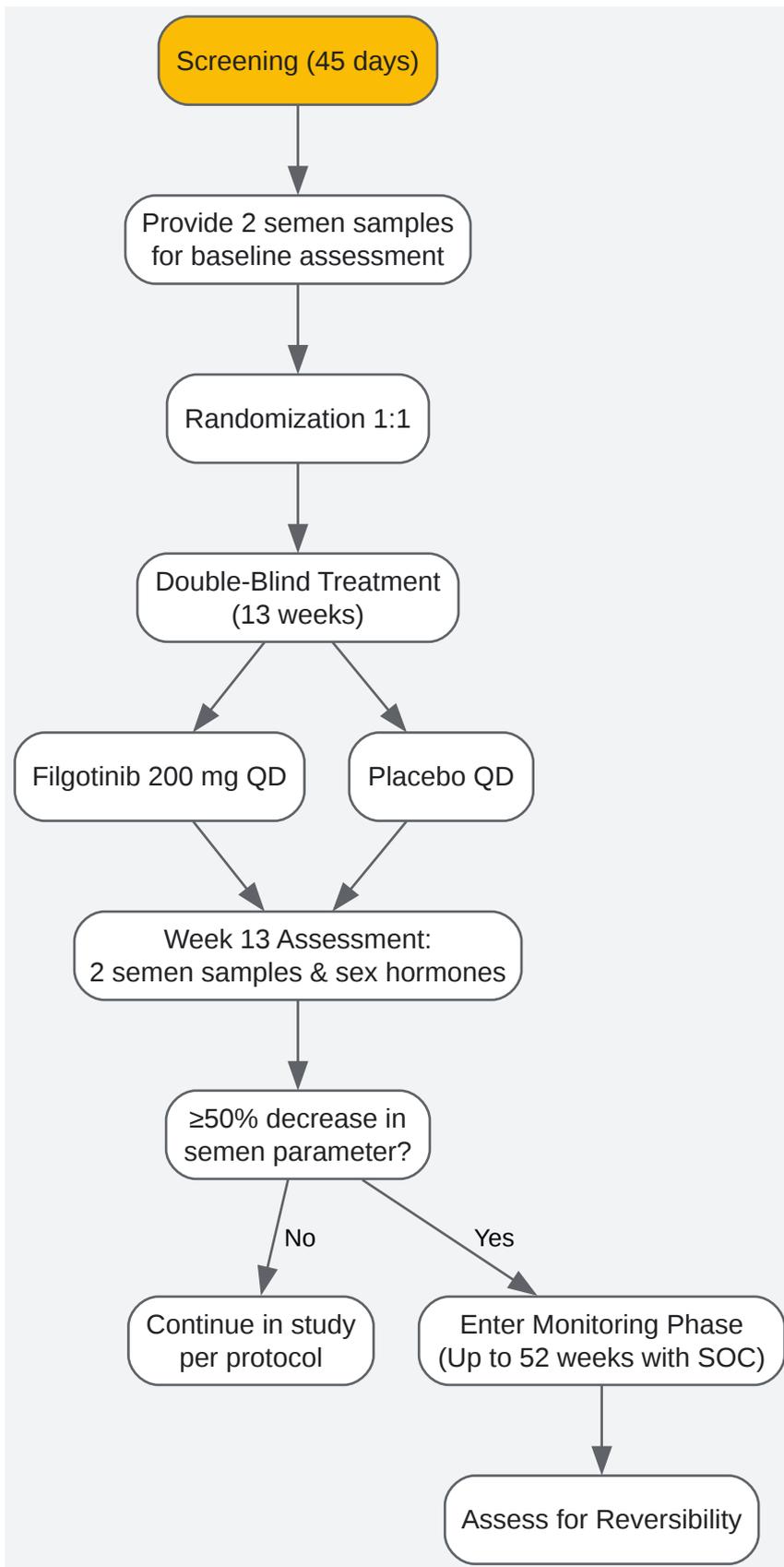
**Q2: Did filgotinib affect sex hormone levels?** No. The studies concluded that **filgotinib** 200 mg daily for 13 weeks had no measurable impact on sex hormones, including luteinising hormone (LH), follicle stimulating hormone (FSH), inhibin B, and total testosterone [1].

**Q3: Were any effects on semen parameters reversible?** In patients who met the threshold for a decrease in semen parameters (whether on **filgotinib** or placebo), monitoring for up to 52 weeks showed no difference in the patterns of reversibility between the treatment groups. This suggests any observed decreases were not persistent or specifically related to **filgotinib** [1].

**Q4: What are the implications of these findings for clinical practice and drug labeling?** Based on this data, the European Medicines Agency (EMA) updated the **filgotinib** label. The language in the "Special Warnings and Precautions" section regarding a potential effect on sperm production and male fertility has been removed [2].

## Experimental Protocols from the MANTA Studies

The MANTA and MANTA-RAY studies were designed as robust, double-blind, placebo-controlled trials. The following workflow outlines the core experimental design.



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### Key Methodological Details:

- **Participant Selection:** The studies enrolled men (aged 21-65 years) with active inflammatory bowel disease (MANTA) or rheumatic diseases (MANTA-RAY). All participants had normal semen parameters at baseline, defined as meeting or exceeding the 5th percentile of WHO reference values [3] [4].
- **Semen Analysis Standardization:** To ensure data reliability, each semen assessment was based on the mean of two samples provided within 14 days to account for physiological variation. Stringent standardization processes were implemented across all international assessment sites to minimize variability [3] [4].
- **Primary Endpoint:** The pre-specified primary endpoint for the pooled analysis was the proportion of participants with a  $\geq 50\%$  decrease from baseline in sperm concentration at Week 13. This is a surrogate biomarker for testicular function recommended by the US FDA [1] [3].
- **Monitoring and Reversibility:** Any participant who experienced a  $\geq 50\%$  decrease in sperm concentration, motility, or morphology at Week 13 (or any subsequent visit) discontinued the study treatment and entered a monitoring phase for up to 52 weeks or until reversibility was confirmed. Reversibility was defined as all qualifying semen parameters returning to  $>50\%$  of the baseline value [1] [3].

## Troubleshooting Guide for Researchers

### Challenge: Interpreting Preclinical to Clinical Translation

- **Background:** Preclinical studies in rats and dogs showed testicular effects (germ cell depletion, tubular vacuolation) at high doses of **filgotinib**, but not with its primary metabolite [3]. This created a safety signal that required clinical investigation.
- **Resolution:** The MANTA studies demonstrate that these animal findings did not translate to a clinical effect on male reproductive health in humans at the therapeutic dose of 200 mg. This highlights the critical importance of conducting dedicated clinical trials to assess specific toxicity signals, even when they are observed in animal models [1] [3].

### Challenge: Managing Variable Semen Parameters

- **Background:** Semen parameters have high intrinsic physiological variability.
- **Resolution:** The MANTA protocol provides a robust methodological template. Using the mean of two baseline samples and two post-treatment samples for assessment significantly improves the reliability of the data collected in a clinical trial setting [3] [4].

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## References

1. Effects of filgotinib on semen parameters and sex hormones in ... [pmc.ncbi.nlm.nih.gov]
2. Galapagos receives positive CHMP opinion for Jyseleca® ... [glpg.com]
3. Rationale and Design of Trials Evaluating Effects of Filgotinib ... [pmc.ncbi.nlm.nih.gov]
4. MANTA and MANTA-RAY: Rationale and Design of Trials ... [link.springer.com]

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